N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetamidophenyl isothiocyanate, which is then reacted with 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-acetamidophenyl acetate
- N-(4-acetamidophenyl)-indomethacin amide
- 4-acetamidophenyl-4-oxobut-2-enoic acid
Uniqueness
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique thiazole ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
CAS No. |
892363-30-3 |
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Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O2S/c1-12-17(25-19(20-12)14-6-4-3-5-7-14)18(24)22-16-10-8-15(9-11-16)21-13(2)23/h3-11H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
IOHFVJTYTLLOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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